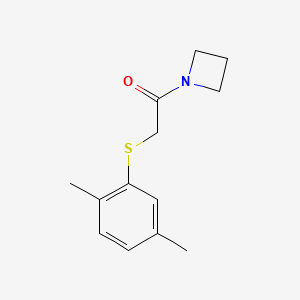
(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, several studies have suggested that this compound may act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. A study conducted by Zhang et al. (2017) reported that this compound inhibited AChE activity in vitro, indicating that it could enhance cholinergic neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. A study conducted by Zhang et al. (2017) reported that this compound increased the levels of acetylcholine and choline in the brain of rats, indicating that it could enhance cholinergic neurotransmission. The authors also reported that this compound reduced the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the brain, indicating that it could have antioxidant effects.
実験室実験の利点と制限
(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using readily available reagents and catalysts. Another advantage is that it has shown promising results in preclinical studies, indicating that it could be a potential candidate for the development of new drugs. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, future studies could investigate the potential of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis of this compound involves a multi-step process that requires several reagents and catalysts. This compound has shown promising results in preclinical studies, particularly in the treatment of Alzheimer's disease. However, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. There are several future directions for the research on this compound, including further investigation of its mechanism of action and clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves a multi-step process that requires several reagents and catalysts. A detailed synthesis method has been described in a research paper published by Zhang et al. (2017). The authors reported that this compound was synthesized using 2-methoxypyridine-3-carbaldehyde, 4-phenylpiperidin-3-one, and ammonium acetate as starting materials. The reaction was catalyzed by palladium on activated carbon and conducted under hydrogen atmosphere. The final product was obtained by purification using column chromatography.
科学的研究の応用
(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. A study conducted by Zhang et al. (2017) reported that this compound showed significant neuroprotective effects against beta-amyloid-induced neurotoxicity in vitro. The authors suggested that this compound could be a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-16(8-5-11-19-17)18(21)20-12-9-15(10-13-20)14-6-3-2-4-7-14/h2-9,11H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMTVGBINSRDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)